3-AMINO-4-(FURAN-2-YL)-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE
Description
This compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene-quinoline core. Key structural features include:
- Position 3: An amino group (-NH₂) critical for hydrogen bonding and solubility.
- Position 4: A furan-2-yl substituent, contributing π-π stacking interactions.
- Position 2: A carboxamide group linked to a 3-methylphenyl moiety, enhancing lipophilicity and target binding .
- Saturation: A partially saturated 5H,6H,7H,8H-thienoquinoline system, influencing conformational flexibility .
Properties
IUPAC Name |
3-amino-4-(furan-2-yl)-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-13-6-4-7-14(12-13)25-22(27)21-20(24)19-18(17-10-5-11-28-17)15-8-2-3-9-16(15)26-23(19)29-21/h4-7,10-12H,2-3,8-9,24H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTIEZOOIFCELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-(FURAN-2-YL)-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and an appropriate aldehyde or ketone.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative of the thienoquinoline and 3-methylphenylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4-(FURAN-2-YL)-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thienoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
3-AMINO-4-(FURAN-2-YL)-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 3-AMINO-4-(FURAN-2-YL)-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and their impacts:
Key Observations
Position 4 Modifications: Furan vs. Methylation of the furan (CAS 361154-14-5) increases lipophilicity . Trifluoromethyl (CAS 626221-70-3): Introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility .
Carboxamide Substituents :
- Halogenated Phenyls : 4-Chlorophenyl (KuSaSch107) and 4-bromophenyl (AU04272) enhance target affinity via halogen bonding but increase molecular weight .
- Methoxy Groups : 4-Methoxyphenyl (K891-0165) improves solubility due to polarity, contrasting with 3-methylphenyl in the main compound .
- Heterocyclic Moieties : The 1,2,4-thiadiazole group in ChemDiv 6574-0004 introduces additional hydrogen-bonding sites, relevant for Bcl-xL inhibition .
Biological Activities :
- Antiplasmodial : KuSaSch107’s 4-chlorophenyl group may contribute to its potent antiplasmodial activity .
- Anticancer : Thiadiazole-containing analogs (e.g., ChemDiv 6574-0004) target Bcl-xL, a protein involved in apoptosis .
- Antimicrobial : Bromophenyl derivatives (AU04272) show broader microbial inhibition .
Biological Activity
3-Amino-4-(furan-2-yl)-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a synthetic organic compound belonging to the thienoquinoline family. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3O2S. Its structure features a thienoquinoline core fused with a furan ring and an amide group, which contribute to its reactivity and biological properties. The unique combination of these functionalities may lead to distinct biological activities compared to other related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 299.37 g/mol |
| Structural Features | Thienoquinoline core with furan and amide groups |
Antitumor Activity
Research indicates that derivatives of thienoquinoline compounds exhibit notable antitumor activity. For instance, studies have shown that certain thieno[2,3-b]quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the disruption of cell cycle progression. The specific activity of this compound against different cancer cell lines is currently under investigation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains and fungi. The mechanism may involve interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors involved in critical cellular processes. This interaction can modulate the activity of these targets, leading to therapeutic effects.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's derivatives for enhanced biological activity:
- Antitumor Studies : A study published in a peer-reviewed journal highlighted that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency (IC50 < 10 µM) .
- Antimicrobial Evaluation : Another research effort investigated the compound's efficacy against resistant bacterial strains. Results indicated that the compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Q & A
Basic: What synthetic strategies are recommended for preparing thienoquinoline carboxamide derivatives like this compound?
Answer:
A typical approach involves multi-step condensation reactions. For example, similar quinoline-carboxamide derivatives are synthesized by reacting substituted carbohydrazides (e.g., 2-(benzofuran-2-yl)quinoline-4-carbohydrazide) with isatin derivatives in ethanol under reflux, using glacial acetic acid as a catalyst . Critical parameters include:
- Solvent choice : Ethanol balances reactivity and solubility for intermediates.
- Catalyst optimization : Glacial acetic acid enhances condensation efficiency.
- Purification : Column chromatography (silica gel, chloroform/methanol) isolates the final product.
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., furan protons at δ 6.3–7.2 ppm, aromatic quinoline signals) and verifies carboxamide bond formation .
- IR spectroscopy : Confirms NH stretches (~3300 cm⁻¹ for amine) and carbonyl groups (~1650 cm⁻¹ for carboxamide) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ≈ 475.612 for C29H34FN3O2 analogs) .
Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine substituents) to the quinoline core, as seen in fluorinated analogs .
- Formulation strategies : Use co-solvents (DMSO/PEG 400) or nanoemulsions to enhance aqueous solubility .
- Computational prediction : Tools like SwissADME assess logP and solubility parameters pre-synthesis .
Advanced: What methodologies address contradictions in biological activity data across studies?
Answer:
- Orthogonal assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
- Purity verification : Employ HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .
- Dose-response profiling : Establish EC50/IC50 curves in multiple cell lines (e.g., MCF-7, HeLa) to confirm target specificity .
Basic: How is the compound’s antimicrobial potential initially screened?
Answer:
- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens using agar well diffusion.
- Antitubercular assays : Evaluate inhibition of M. tuberculosis H37Rv via microplate Alamar Blue assay (MIC < 50 µg/mL indicates promise) .
Advanced: What cheminformatic tools predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to receptors like M-CSF1R, leveraging structural analogs with known activity .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .
- ADMET prediction : Tools like pkCSM forecast toxicity risks (e.g., hepatotoxicity) and blood-brain barrier permeability .
Advanced: How can structural modifications enhance selectivity against cancer vs. normal cells?
Answer:
- Substituent tuning : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve DNA intercalation specificity .
- Hybrid scaffolds : Integrate thiophene or pyrazole moieties (as in Series 8/10 derivatives) to target kinase pathways selectively .
- In vitro selectivity assays : Compare cytotoxicity in cancer (e.g., HepG2) and normal (e.g., HEK293) cells via MTT assays .
Basic: What are common pitfalls in synthesizing thienoquinoline derivatives, and how are they mitigated?
Answer:
- Byproduct formation : Monitor reaction progress via TLC to avoid over-condensation.
- Low yields : Optimize stoichiometry (e.g., 1.2:1 molar ratio of carbohydrazide to isatin) .
- Degradation : Store products in amber vials at −20°C to prevent photodegradation .
Advanced: How do researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Proteomics : SILAC-based mass spectrometry quantifies target protein modulation (e.g., tubulin or topoisomerase inhibition) .
- In vivo models : Use xenograft mice to correlate pharmacokinetics (Cmax, AUC) with tumor regression .
Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity?
Answer:
- Force field refinement : Adjust parameters in molecular dynamics simulations to better reflect solvent effects .
- Crystallography : Solve the compound’s co-crystal structure with its target (e.g., via X-ray diffraction) to validate docking poses .
- SAR studies : Systematically modify substituents (e.g., furan vs. thiophene) to align predicted and observed IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
